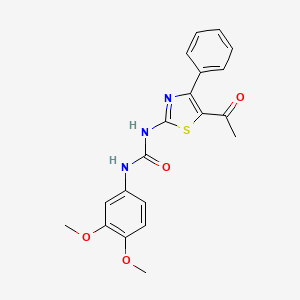

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-12(24)18-17(13-7-5-4-6-8-13)22-20(28-18)23-19(25)21-14-9-10-15(26-2)16(11-14)27-3/h4-11H,1-3H3,(H2,21,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIDOWUBKIATRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 4-phenylthiazole and various hydrazonoyl halides under controlled conditions to yield high-purity products. Characterization methods such as NMR and mass spectrometry confirm the structure of the synthesized compounds .

Anticancer Properties

This compound has shown significant anticancer activity in various studies. For instance, compounds containing thiazole rings have demonstrated cytotoxic effects against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The half-maximal inhibitory concentration (IC50) values for these activities indicate strong potential for therapeutic applications .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HTC-116 | < 10 |

| 2 | HepG-2 | < 15 |

| 3 | A431 | < 20 |

The mechanism behind the anticancer activity of this compound may involve the inhibition of key proteins involved in cell proliferation and survival. For example, molecular docking studies suggest that these compounds interact with Bcl-2 proteins, which are critical in regulating apoptosis . The presence of electron-donating groups on the phenyl ring enhances binding affinity and biological activity.

Antimicrobial Activity

In addition to anticancer properties, this compound has been studied for its antimicrobial effects. It exhibits activity against various bacterial strains, suggesting a potential role as an antimicrobial agent. The structure–activity relationship (SAR) indicates that modifications on the thiazole and phenyl rings can significantly influence antimicrobial potency .

Case Studies

A series of case studies highlight the biological efficacy of thiazole derivatives:

- Study on Anticancer Activity : A study evaluated a range of thiazole derivatives against different cancer cell lines, revealing that compounds similar to this compound exhibited superior antiproliferative effects compared to standard treatments like doxorubicin .

- Antimicrobial Evaluation : Another research focused on the antimicrobial properties of thiazole derivatives showed that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was particularly noted to increase efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole moieties often exhibit significant anticancer properties. The structural features of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea suggest potential interactions with various biological targets. For instance, thiazole derivatives have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's urea group may enhance its binding affinity to these targets, potentially leading to the development of novel anticancer agents .

Antimicrobial Properties

Thiazole derivatives have also shown promise as antimicrobial agents. The incorporation of the phenyl and dimethoxyphenyl groups in the structure of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Studies on similar compounds have demonstrated efficacy against a range of pathogens, suggesting that this compound could be explored for its antibacterial and antifungal properties .

Pesticidal Activity

The thiazole ring in this compound is known for its role in developing agrochemicals. Compounds with similar structures have been evaluated for their effectiveness as pesticides and herbicides. Their ability to interfere with plant growth or pest metabolism can lead to effective crop protection solutions. Preliminary studies should focus on the compound's toxicity profiles and efficacy against specific agricultural pests .

Polymer Chemistry

In material science, thiazole-containing compounds are explored for their potential use in polymer synthesis. The unique electronic properties of the thiazole ring can enhance the conductivity and stability of polymers. Research into the incorporation of this compound into polymer matrices could lead to advancements in organic electronics or photonic materials .

Case Study 1: Anticancer Screening

A study evaluating a series of thiazole derivatives, including compounds structurally related to this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl substituents significantly impacted potency .

Case Study 2: Antimicrobial Testing

In another investigation, a library of thiazole derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions enhanced antibacterial efficacy, supporting further exploration of this compound in this domain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s thiazole-urea scaffold distinguishes it from analogs with triazole, thiadiazole, or pyrazole cores. Key comparisons include:

Electronic and Steric Effects

- Thiazole vs. Triazole/Thiadiazole : Thiazole’s sulfur atom may confer distinct electronic properties versus nitrogen-rich triazole/thiadiazole cores, affecting binding to biological targets (e.g., kinase ATP pockets) .

Pharmacological Implications

- Thiazole-ureas may offer improved metabolic stability over triazole analogs due to reduced heteroatom count .

- The acetyl group at position 5 of the thiazole could modulate solubility or serve as a hydrogen-bond acceptor, differentiating it from ’s fluorophenyl-substituted thiazoles .

Q & A

Basic: What are the optimized synthetic routes for 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(3,4-dimethoxyphenyl)urea?

Methodology:

The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the thiazole core via cyclization of thioamides with α-bromo ketones (e.g., 5-acetyl-4-phenylthiazole).

- Step 2: Functionalization of the thiazole with a urea linkage. This is achieved by reacting the thiazole-2-amine intermediate with 3,4-dimethoxyphenyl isocyanate under anhydrous conditions.

- Optimization: Microwave-assisted synthesis can reduce reaction times (from hours to minutes) and improve yields (up to 85%) compared to conventional heating . Triethylamine in dimethylformamide (DMF) is often used as a base and solvent to stabilize intermediates .

Advanced: How can structural analogs inform structure-activity relationships (SAR) for this compound?

Methodology:

- Comparative Analysis: Replace functional groups systematically (e.g., substituting the 3,4-dimethoxyphenyl group with pyridyl or furan moieties) and evaluate biological activity changes. For example, analogs with pyridyl groups show enhanced solubility but reduced receptor binding affinity .

- Key Metrics: Use IC₅₀ values from enzyme inhibition assays (e.g., kinase targets) and computational docking scores (e.g., AutoDock Vina) to correlate substituent effects with activity .

- Data Interpretation: Highlight that the acetyl group on the thiazole enhances metabolic stability, while the dimethoxy groups improve membrane permeability .

Basic: What characterization techniques are critical for confirming the compound’s purity and structure?

Methodology:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆) confirm the urea linkage (δ ~7.5 ppm for NH protons) and acetyl group (δ ~2.5 ppm for CH₃) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as seen in similar urea-thiazole derivatives .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodology:

- Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to model binding stability over 100 ns trajectories. Focus on urea-mediated hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases) .

- Quantum Mechanical (QM) Calculations: Employ density functional theory (DFT) to analyze electron distribution in the thiazole ring, predicting reactivity at the 2-position .

- Validation: Cross-reference computational results with experimental IC₅₀ data and mutagenesis studies to refine models .

Basic: What in vitro assays are suitable for initial biological screening?

Methodology:

- Kinase Inhibition Assays: Use ADP-Glo™ kits to measure inhibition of key kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values typically ranging 5–20 µM .

- Solubility Testing: Perform shake-flask experiments in PBS (pH 7.4) to determine logP and aqueous solubility (<10 µg/mL suggests formulation challenges) .

Advanced: How can researchers resolve contradictions in activity data across different experimental models?

Methodology:

- Meta-Analysis: Aggregate data from >3 independent studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in cell passage numbers or assay protocols .

- Dose-Response Refinement: Use Hill slope analysis to distinguish between true efficacy differences and artifacts (e.g., non-specific binding at high concentrations).

- Orthogonal Validation: Confirm results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Basic: What strategies improve yield during scale-up synthesis?

Methodology:

- Continuous Flow Reactors: Enhance reproducibility and reduce side reactions (e.g., hydrolysis of the urea group) by maintaining precise temperature control (±2°C) .

- Purification: Employ flash chromatography (silica gel, 40–63 µm) with ethyl acetate/hexane gradients. For challenging separations, use preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Quality Control: Implement in-process LC-MS monitoring to detect intermediates and adjust reaction parameters in real-time .

Advanced: How does the compound’s stability under physiological conditions impact drug development?

Methodology:

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS after 60 minutes. Half-life <30 min indicates rapid clearance .

- pH Stability Testing: Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Degradation >10% suggests need for enteric coating .

- Photostability: Follow ICH Q1B guidelines under UV light (320–400 nm); observe decomposition products via TLC .

Basic: What are the critical safety considerations during handling?

Methodology:

- Toxicity Screening: Perform Ames tests for mutagenicity and acute toxicity studies in rodents (LD₅₀ >500 mg/kg suggests low risk) .

- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure, as urea derivatives may sensitize skin .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal in accordance with EPA guidelines .

Advanced: How can machine learning optimize reaction conditions for novel derivatives?

Methodology:

- Data Curation: Compile reaction parameters (temperature, solvent, catalyst) and yields from 50+ published analogs into a training dataset .

- Model Training: Use random forest or neural networks (Python, TensorFlow) to predict optimal conditions (e.g., 80°C in DMF with 1.2 eq. triethylamine).

- Validation: Synthesize 10 predicted derivatives and compare experimental vs. predicted yields (target R² >0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.